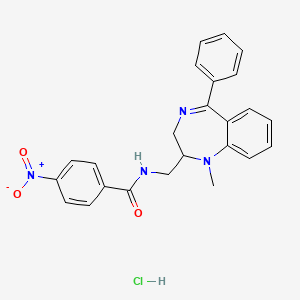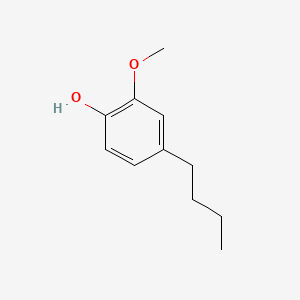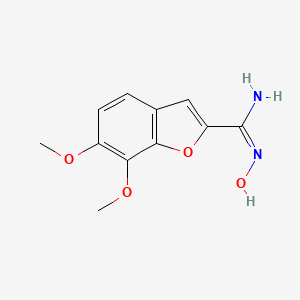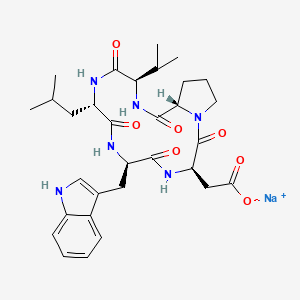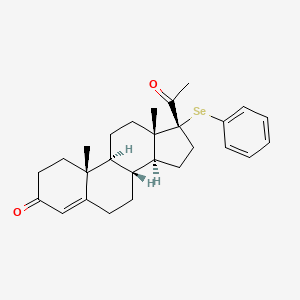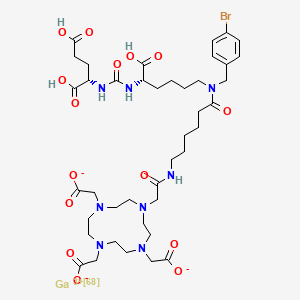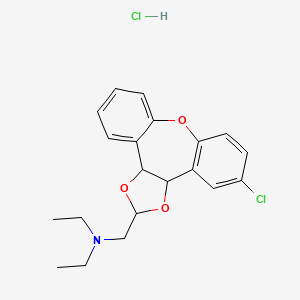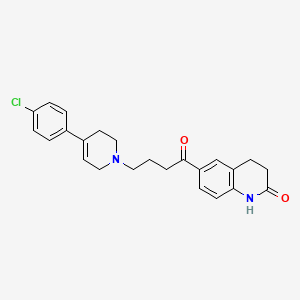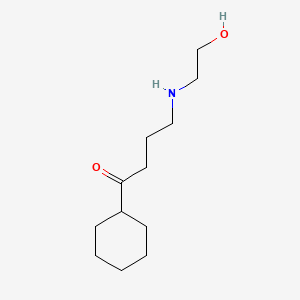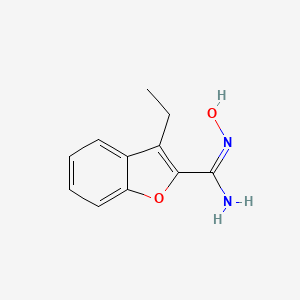
Carbonothioic acid, S-((6,8-dibromo-3,4-dihydro-3-(2-methoxyphenyl)-4-oxo-2-quinazolinyl)methyl)-, O-methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonothioic acid, S-((6,8-dibromo-3,4-dihydro-3-(2-methoxyphenyl)-4-oxo-2-quinazolinyl)methyl)-, O-methyl ester is a complex organic compound that belongs to the class of quinazolinone derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbonothioic acid, S-((6,8-dibromo-3,4-dihydro-3-(2-methoxyphenyl)-4-oxo-2-quinazolinyl)methyl)-, O-methyl ester typically involves multi-step organic reactions. The starting materials often include 2-methoxyphenyl derivatives and quinazolinone precursors. The reaction conditions may involve:
Bromination: Introduction of bromine atoms at specific positions on the aromatic ring.
Thioesterification: Formation of the carbonothioic acid ester linkage.
Methylation: Addition of a methyl group to the oxygen atom.
Industrial Production Methods
Industrial production of such compounds may involve large-scale organic synthesis techniques, including:
Batch reactors: For controlled reaction conditions.
Continuous flow reactors: For efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
Carbonothioic acid, S-((6,8-dibromo-3,4-dihydro-3-(2-methoxyphenyl)-4-oxo-2-quinazolinyl)methyl)-, O-methyl ester can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the quinazolinone ring.
Substitution: Replacement of functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
In biology, quinazolinone derivatives are known for their potential as enzyme inhibitors, making them valuable in biochemical research.
Medicine
In medicine, compounds like Carbonothioic acid, S-((6,8-dibromo-3,4-dihydro-3-(2-methoxyphenyl)-4-oxo-2-quinazolinyl)methyl)-, O-methyl ester may exhibit pharmacological activities such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In industry, these compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Carbonothioic acid, S-((6,8-dibromo-3,4-dihydro-3-(2-methoxyphenyl)-4-oxo-2-quinazolinyl)methyl)-, O-methyl ester involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate biological pathways.
DNA/RNA: Intercalation or binding to nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
Quinazolinone derivatives: Such as 2-phenylquinazolin-4(3H)-one.
Thioesters: Such as methyl thioglycolate.
Brominated aromatics: Such as 4-bromoanisole.
Uniqueness
The uniqueness of Carbonothioic acid, S-((6,8-dibromo-3,4-dihydro-3-(2-methoxyphenyl)-4-oxo-2-quinazolinyl)methyl)-, O-methyl ester lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.
Propiedades
Número CAS |
108635-33-2 |
|---|---|
Fórmula molecular |
C18H14Br2N2O4S |
Peso molecular |
514.2 g/mol |
Nombre IUPAC |
methyl [6,8-dibromo-3-(2-methoxyphenyl)-4-oxoquinazolin-2-yl]methylsulfanylformate |
InChI |
InChI=1S/C18H14Br2N2O4S/c1-25-14-6-4-3-5-13(14)22-15(9-27-18(24)26-2)21-16-11(17(22)23)7-10(19)8-12(16)20/h3-8H,9H2,1-2H3 |
Clave InChI |
LRCJQRHYHUOVED-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3Br)Br)CSC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


